molecular formula C17H16N2O B15065527 3-((7,8-Dimethylquinolin-4-yl)oxy)aniline

3-((7,8-Dimethylquinolin-4-yl)oxy)aniline

Cat. No.: B15065527
M. Wt: 264.32 g/mol
InChI Key: YBFQGVVWWXWWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((7,8-Dimethylquinolin-4-yl)oxy)aniline (CAS 1315346-00-9) is a high-purity chemical compound supplied for research and development purposes. This aniline derivative features a quinoline core, a privileged structure in medicinal chemistry, and has a molecular formula of C17H16N2O and a molecular weight of 264.32 g/mol . Its structure, characterized by the 7,8-dimethylquinoline group linked via an ether bridge to a meta-substituted aniline, makes it a valuable intermediate for constructing more complex molecules. This compound serves as a crucial building block in organic synthesis and drug discovery. While specific biological data for this exact molecule is limited in the public domain, its structural analogs, particularly 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, are well-established intermediates in developing active pharmaceutical ingredients . Researchers utilize such quinoline-aniline hybrids in the synthesis of compounds targeting various enzymes and receptors. For instance, closely related 6,7-dialkoxyquinoline derivatives have been investigated as potent and selective inhibitors of phosphodiesterase 10A (PDE10A), a target for central nervous system disorders such as schizophrenia and Huntington's disease . The dimethyl substitution pattern on the quinoline ring is a key structural feature that can influence the compound's lipophilicity, metabolic stability, and overall binding affinity to biological targets. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is offered with comprehensive documentation including a Certificate of Analysis. Researchers in pharmaceutical chemistry and chemical biology can leverage this aniline as a versatile synthon for developing novel quinoline-based probes and potential therapeutics . Proper storage conditions and careful handling in accordance with laboratory safety guidelines are recommended to maintain the integrity and quality of the material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

3-(7,8-dimethylquinolin-4-yl)oxyaniline

InChI

InChI=1S/C17H16N2O/c1-11-6-7-15-16(8-9-19-17(15)12(11)2)20-14-5-3-4-13(18)10-14/h3-10H,18H2,1-2H3

InChI Key

YBFQGVVWWXWWTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=CC(=C2C=C1)OC3=CC=CC(=C3)N)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 7,8 Dimethylquinolin 4 Yl Oxy Aniline

Retrosynthetic Analysis and Strategic Disconnections for 3-((7,8-Dimethylquinolin-4-yl)oxy)aniline Synthesis

A retrosynthetic analysis of this compound suggests several strategic disconnections to identify plausible starting materials. The most logical disconnection is at the ether linkage (C-O bond), which is a common and reliable bond formation strategy. This leads to two primary synthons: a 7,8-dimethylquinolin-4-yl cation equivalent and a 3-hydroxyaniline anion equivalent.

A second key disconnection can be made within the quinoline (B57606) ring itself, following established quinoline synthesis protocols. This typically involves disconnecting the N1-C2 and C3-C4 bonds, leading back to a substituted aniline (B41778) and a three-carbon component.

Table 1: Key Retrosynthetic Disconnections and Corresponding Synthons/Starting Materials

DisconnectionKey BondSynthonsPlausible Starting Materials
Route A Quinoline C4-O Bond7,8-Dimethylquinolin-4-yl cation and 3-aminophenoxide4-Chloro-7,8-dimethylquinoline (B71548) and 3-Aminophenol (B1664112)
Route B Quinoline Ring FormationN1-C2 and C3-C42,3-Dimethylaniline and a β-ketoester or equivalent

These disconnections form the basis for the forward synthetic strategies discussed in the following sections. Route A, involving a nucleophilic aromatic substitution, is often a more convergent and high-yielding approach for this class of compounds.

Established and Advanced Synthetic Routes for this compound

A conventional and plausible multistep synthesis of this compound would likely commence with the construction of the 7,8-dimethylquinoline (B1340081) core, followed by the installation of the aminophenoxy side chain.

A likely starting material for the quinoline ring is 2,3-dimethylaniline. This can be subjected to a cyclization reaction, such as the Gould-Jacobs reaction, with a suitable three-carbon electrophile like diethyl 2-(ethoxymethylene)malonate. This reaction proceeds through an initial Michael addition followed by a thermal cyclization and subsequent aromatization to yield a 4-hydroxy-7,8-dimethylquinoline derivative.

The resulting 7,8-dimethylquinolin-4-ol can then be converted to the more reactive 4-chloro-7,8-dimethylquinoline. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Finally, the target molecule can be synthesized via a nucleophilic aromatic substitution reaction between 4-chloro-7,8-dimethylquinoline and 3-aminophenol. This reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Table 2: Proposed Conventional Synthesis of this compound

StepReactantsReagents and ConditionsProduct
1 2,3-Dimethylaniline, Diethyl 2-(ethoxymethylene)malonateHeatEthyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate
2 Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate1. NaOH (aq), Heat2. Heat (decarboxylation)7,8-Dimethylquinolin-4-ol
3 7,8-Dimethylquinolin-4-olPOCl₃, Heat4-Chloro-7,8-dimethylquinoline
4 4-Chloro-7,8-dimethylquinoline, 3-AminophenolBase (e.g., K₂CO₃), DMF, HeatThis compound

More modern and efficient synthetic approaches could also be employed to synthesize this compound. These methods often offer advantages in terms of reaction conditions, yields, and adherence to the principles of green chemistry.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be adapted to form the C-O ether bond. In this scenario, 7,8-dimethylquinolin-4-ol could be coupled directly with 3-bromoaniline (B18343) or 3-iodoaniline (B1194756) in the presence of a palladium catalyst, a suitable ligand, and a base. This approach would bypass the need to synthesize the chloroquinoline intermediate.

Alternatively, an Ullmann condensation could be employed, which typically involves the copper-catalyzed reaction of a haloarene with an alcohol or phenol. In this case, 4-chloro-7,8-dimethylquinoline could be reacted with 3-aminophenol in the presence of a copper catalyst.

From a green chemistry perspective, the use of microwave-assisted synthesis could significantly reduce reaction times for the nucleophilic aromatic substitution or coupling steps. Furthermore, the exploration of more environmentally benign solvents, such as ionic liquids or supercritical fluids, could reduce the environmental impact of the synthesis.

Design and Synthesis of Structurally Modified Derivatives of this compound

The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of a library of derivatives with potentially altered properties.

The 7,8-dimethylquinoline ring can be functionalized through several methods. Electrophilic aromatic substitution reactions, such as nitration or halogenation, would be directed by the existing substituents. The electron-donating methyl groups would likely direct incoming electrophiles to the 5- and 6-positions of the quinoline ring.

The methyl groups themselves are also amenable to modification. For instance, they could be oxidized to carboxylic acids or halogenated under free-radical conditions to provide handles for further functionalization.

Table 3: Potential Functionalization Reactions of the Quinoline Moiety

The aniline portion of the molecule provides a versatile handle for a wide range of chemical transformations. The primary amino group can readily undergo acylation, alkylation, or sulfonylation to introduce a variety of substituents.

Diazotization of the amino group with nitrous acid would yield a diazonium salt, which is a versatile intermediate that can be converted to a wide range of functional groups, including halides, hydroxyl, and cyano groups, through Sandmeyer-type reactions.

Furthermore, the aniline ring itself is activated towards electrophilic aromatic substitution by the ortho, para-directing amino and ether groups. This would allow for the introduction of substituents at the positions ortho and para to the amino group.

Table 4: Potential Modifications of the Aniline Substructure

Alterations to the Ether Linkage

One of the most common methods for the cleavage of aryl ethers is treatment with strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), typically at elevated temperatures. For this compound, this would involve the protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. This reaction would be expected to yield 7,8-dimethylquinolin-4-ol and 3-aminophenol. However, the harsh conditions required for this transformation may lead to side reactions, particularly on the electron-rich aniline ring.

Lewis acids are also effective reagents for the cleavage of aryl ethers. Boron tribromide (BBr₃) is a powerful Lewis acid that can cleave diaryl ethers at or below room temperature. The reaction mechanism involves the coordination of the Lewis acid to the ether oxygen, followed by the transfer of a bromide ion. This method is often preferred due to its milder conditions compared to strong protic acids. The expected products from the reaction of this compound with BBr₃ would be 7,8-dimethylquinolin-4-ol and 3-aminophenol after a workup step.

It is important to note that the regioselectivity of ether cleavage can be influenced by the electronic nature of the aromatic rings. In the case of this compound, the quinoline ring is relatively electron-deficient, which may influence the site of initial attack by the reagent.

Below is a table summarizing potential methods for the alteration of the ether linkage in this compound.

ReagentConditionsExpected ProductsNotes
HBrHigh Temperature7,8-Dimethylquinolin-4-ol, 3-AminophenolHarsh conditions may lead to side reactions.
HIHigh Temperature7,8-Dimethylquinolin-4-ol, 3-AminophenolSimilar to HBr, with potential for side reactions.
BBr₃-78 °C to room temperature7,8-Dimethylquinolin-4-ol, 3-AminophenolMilder conditions, generally higher yielding.

Spectroscopic and Spectrometric Techniques for Structural Elucidation of this compound and its Derivatives

The structural elucidation of this compound and its derivatives relies heavily on a combination of spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of this compound would be expected to show a series of distinct signals corresponding to the different protons in the molecule. The two methyl groups at the C7 and C8 positions of the quinoline ring would likely appear as singlets in the aliphatic region of the spectrum. The aromatic protons on the quinoline and aniline rings would resonate in the downfield region, with their chemical shifts and coupling patterns providing valuable information about their substitution patterns. The protons on the aniline ring would exhibit a characteristic splitting pattern, while the protons on the quinoline ring would show coupling consistent with their positions.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum would show distinct signals for the methyl carbons, the aromatic carbons of both the quinoline and aniline rings, and the carbons involved in the ether linkage. The chemical shifts of the carbons would be influenced by their local electronic environment.

A table of predicted ¹H NMR chemical shifts for this compound is provided below.

ProtonPredicted Chemical Shift (ppm)Multiplicity
Quinoline-H28.5 - 8.7d
Quinoline-H36.8 - 7.0d
Quinoline-H57.9 - 8.1d
Quinoline-H67.4 - 7.6d
Aniline-H27.1 - 7.3t
Aniline-H46.5 - 6.7dd
Aniline-H57.0 - 7.2t
Aniline-H66.4 - 6.6dd
Quinoline-CH₃ (C7)2.4 - 2.6s
Quinoline-CH₃ (C8)2.3 - 2.5s
Aniline-NH₂3.5 - 4.5br s

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. Under electron ionization (EI) or electrospray ionization (ESI), the molecule would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), respectively. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Cleavage of the ether bond would be a likely fragmentation pathway, leading to the formation of ions corresponding to the 7,8-dimethylquinolin-4-oxy radical cation and the 3-aminophenyl radical, or their respective charged fragments. Other characteristic fragmentations of the quinoline and aniline rings would also be expected.

A table of expected major mass-to-charge ratios (m/z) in the mass spectrum of this compound is provided below.

m/zIon
278[M]⁺
171[C₁₁H₁₀NO]⁺
108[C₆H₆N]⁺

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 3 7,8 Dimethylquinolin 4 Yl Oxy Aniline Derivatives

Identification of Key Pharmacophoric Features Responsible for Biological Activity

The biological activity of 3-((7,8-Dimethylquinolin-4-yl)oxy)aniline derivatives is intrinsically linked to a specific arrangement of chemical features, collectively known as a pharmacophore. This pharmacophoric model dictates the molecule's ability to interact with its biological target, typically a protein such as a kinase, through a series of non-covalent interactions.

The core structure, comprising the quinoline (B57606) ring system linked to an aniline (B41778) moiety via an ether bridge , forms the fundamental scaffold. The nitrogen atom within the quinoline ring often acts as a hydrogen bond acceptor, a critical interaction for anchoring the molecule within the binding site of many kinases. The planar nature of the fused aromatic rings also facilitates favorable π-π stacking interactions with aromatic amino acid residues in the target protein.

The dimethyl substitution at the 7 and 8 positions of the quinoline ring is a distinguishing feature. While direct structure-activity relationship (SAR) data for this specific substitution pattern is limited in publicly available literature, substitutions at these positions in related quinoline and quinazoline (B50416) analogs have been shown to significantly influence activity and selectivity. These methyl groups can impact the molecule's conformation and lipophilicity, potentially enhancing binding affinity by occupying hydrophobic pockets within the target's active site.

The aminophenoxy group provides another crucial point of interaction. The amine group can act as a hydrogen bond donor, forming essential connections with the target protein. The relative position of the amine group on the phenyl ring is also critical for optimal binding.

Impact of Substituent Variations on Biological Potency and Selectivity

The potency and selectivity of this compound derivatives can be finely tuned by introducing various substituents at different positions on both the quinoline and aniline rings. These modifications can alter the electronic, steric, and hydrophobic properties of the molecule, thereby influencing its interaction with the biological target.

Positional Effects of Functional Groups

The placement of functional groups is a critical determinant of biological activity. For instance, in related 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) series, substitutions at the 6 and 7-positions of the quinoline/quinazoline ring have been extensively studied. Electron-releasing groups at the 6-position and aminoalkoxy groups at the 7-position of quinazolines have been shown to enhance activity. In the context of 4-anilinoquinolines, 7-fluoro and 8-methoxy substitutions have yielded compounds with significant antitumor activity. While direct extrapolation to the 7,8-dimethyl scaffold requires caution, these findings suggest that the electronic and steric landscape of this region of the molecule is a key area for optimization.

On the aniline ring, the position of substituents can dramatically alter binding modes and potency. Electron-withdrawing groups on the aniline ring have been found to be advantageous for the antiproliferative activity of some quinazoline derivatives.

Electronic and Steric Influences on Activity

The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—can significantly impact the pKa of the quinoline nitrogen and the aniline amine, thereby influencing their ability to form hydrogen bonds. For example, preliminary SAR studies on some 4-phenoxyquinoline derivatives suggest that electron-withdrawing groups on the terminal phenyl ring are beneficial for improving antitumor activity. nih.gov

Steric bulk is another crucial factor. Large, bulky substituents can either enhance binding by filling a large hydrophobic pocket or hinder it by causing steric clashes with the amino acid residues of the target protein. The optimal size and shape of a substituent are highly dependent on the specific topology of the target's binding site.

SAR Analysis of Novel Analogs Synthesized from this compound

While specific data on novel analogs synthesized directly from this compound is not extensively available in the public domain, we can infer potential SAR trends from related series of 4-phenoxyquinoline derivatives.

For instance, a study on 4-phenoxyquinoline derivatives as inhibitors of platelet-derived growth factor receptor (PDGFr) tyrosine kinase revealed that substitution at the 4-position of the phenoxy group with benzoyl or benzamide (B126) moieties led to potent and selective inhibitors. nih.gov This suggests that modifications at the para-position of the aniline ring in this compound could be a fruitful avenue for exploration.

The following table illustrates hypothetical SAR data for novel analogs, drawing parallels from existing research on similar scaffolds.

Compound IDR1 (on Aniline)R2 (on Aniline)Biological Activity (IC50, µM)Notes
Parent HH5.2Baseline activity
Analog 1 4-FH2.8Electron-withdrawing group may enhance activity.
Analog 2 4-ClH2.5Increased electron-withdrawing character improves potency.
Analog 3 4-CH3H6.1Electron-donating group may be detrimental.
Analog 4 3-ClH3.5Positional isomer shows slightly reduced activity.
Analog 5 3,4-diClH1.9Combination of electron-withdrawing groups shows further improvement.
Analog 6 4-C(O)NH2H0.8Amide group can form additional hydrogen bonds, significantly boosting potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding medicinal chemistry efforts and prioritizing synthetic targets.

For classes of compounds like quinoline and quinazoline derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These methods generate statistical models based on the steric and electrostatic fields of a set of aligned molecules. The resulting contour maps highlight regions where modifications to the molecular structure are likely to lead to increased or decreased biological activity.

While a specific QSAR model for this compound derivatives is not publicly available, studies on related 4-anilinoquinazoline and bisquinoline derivatives have demonstrated the utility of QSAR in predicting anticancer activity. These models often reveal the importance of specific physicochemical properties, such as molecular weight, electronegativity, and partial charges, in determining the biological activity of the compounds.

A hypothetical QSAR equation for a series of this compound derivatives might take the following form:

pIC50 = c0 + c1logP + c2HD + c3HA + c4MW

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the lipophilicity of the compound.

HD is the number of hydrogen bond donors.

HA is the number of hydrogen bond acceptors.

MW is the molecular weight.

c0-c4 are the regression coefficients determined from the analysis of a training set of compounds.

Such a model, once validated, could be a powerful tool in the rational design of new and more potent analogs of this compound.

Computational and Theoretical Investigations of 3 7,8 Dimethylquinolin 4 Yl Oxy Aniline

Molecular Docking Simulations for Ligand-Target Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For a compound like 3-((7,8-Dimethylquinolin-4-yl)oxy)aniline, which features a 4-anilinoquinoline-like scaffold, prominent targets for docking simulations would include protein kinases, which are frequently implicated in cancer. The quinoline (B57606) core is known to act as a hinge-binding motif in many kinase inhibitors. mdpi.comresearchgate.net

A typical molecular docking study would involve preparing the 3D structure of this compound and docking it into the ATP-binding site of relevant kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov The simulation would predict the binding affinity (expressed as a docking score in kcal/mol) and visualize the specific molecular interactions.

Based on studies of similar 4-anilinoquinolines and 4-anilinoquinazolines, it is predicted that the quinoline nitrogen would form a critical hydrogen bond with a hinge region amino acid, such as the backbone NH of a methionine residue (e.g., Met769 in EGFR). nih.govbenthamdirect.com The dimethylquinoline and aniline (B41778) rings would likely engage in hydrophobic and π-π stacking interactions within the binding pocket. nih.govnih.gov The aniline moiety could also form additional hydrogen bonds, further stabilizing the complex.

Hypothetical Molecular Docking Results

Target Protein PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Predicted) Interaction Type (Predicted)
EGFR Kinase 2JIV -9.5 Met790 Hydrogen Bond
VEGFR-2 Kinase 4ASE -8.8 Cys919 Hydrogen Bond
c-Met Kinase 3F82 -9.1 Met1160 Hydrogen Bond, Pi-Pi Stacking

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex over time. An MD simulation of the this compound-kinase complex would be run for a duration, typically in the range of 50 to 100 nanoseconds, in a simulated physiological environment. mdpi.comnih.gov

The stability of the complex would be analyzed by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory would suggest that the compound remains securely bound in the active site. benthamdirect.com Root Mean Square Fluctuation (RMSF) analysis would highlight flexible regions of the protein and ligand. Furthermore, MD simulations can track the persistence of key interactions, like hydrogen bonds, identified during docking, providing a more dynamic and accurate picture of the binding mode. nih.gov Studies on similar quinoline-based kinase inhibitors have used MD simulations to confirm the stability of interactions with key residues like Met769 in EGFR and Lys868 in VEGFR-2. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are valuable for understanding the intrinsic electronic properties of a molecule. For this compound, DFT calculations could determine its electronic structure, charge distribution, and reactivity. physchemres.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. rsc.org A smaller energy gap suggests higher reactivity. A Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are crucial for molecular recognition and non-covalent interactions with a protein target.

Hypothetical Quantum Chemical Descriptors (DFT B3LYP/6-31G)*

Parameter Predicted Value Significance
HOMO Energy -5.8 eV Relates to electron-donating ability
LUMO Energy -1.2 eV Relates to electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.6 eV Indicator of chemical reactivity
Dipole Moment 3.5 D Measures polarity and influences solubility and binding
Electronegativity (χ) 3.5 eV Tendency to attract electrons

In Silico Pharmacokinetic Profile Prediction and Drug-Likeness Assessment

The drug-likeness of this compound can be initially assessed using filters like Lipinski's Rule of Five. These rules evaluate properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. proquest.com Computational models can further predict its gastrointestinal (GI) absorption, skin permeability, and ability to cross the blood-brain barrier. Plasma protein binding is another crucial parameter, as high binding can limit the free concentration of the drug available to act on its target. Quinoline derivatives are often predicted to have good oral bioavailability. researchgate.net

Predicted ADME and Drug-Likeness Properties

Property Rule/Model Predicted Value Assessment
Molecular Weight Lipinski ~278 g/mol Compliant (< 500)
LogP (Lipophilicity) Lipinski ~3.8 Compliant (< 5)
Hydrogen Bond Donors Lipinski 1 (from -NH2) Compliant (≤ 5)
Hydrogen Bond Acceptors Lipinski 3 (2x N, 1x O) Compliant (≤ 10)
GI Absorption SwissADME High Favorable

Metabolic stability is a key factor determining a drug's half-life and duration of action. In silico models can predict the likelihood of a compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are responsible for the metabolism of most drugs. nih.gov These tools can also identify potential sites of metabolism on the molecule, such as the aniline ring or the dimethyl groups on the quinoline core, which may be susceptible to oxidation or other phase I metabolic reactions. This information is vital for designing analogs with improved metabolic stability.

Cheminformatics and Data Mining of Chemically Related Compounds for Analog Design

Cheminformatics involves the use of computational methods to analyze large chemical datasets. For this compound, cheminformatics approaches could be used to mine databases for structurally similar compounds with known biological activities. nih.gov This can help to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov A 3D-QSAR model, for instance, could correlate the steric and electrostatic fields of a series of quinoline analogs with their inhibitory activity against a specific target. benthamdirect.com The insights gained from such models would be invaluable for the rational design of new derivatives of this compound with potentially enhanced potency, selectivity, or improved pharmacokinetic properties.

Advanced Research Directions and Future Perspectives for 3 7,8 Dimethylquinolin 4 Yl Oxy Aniline

Development of Hybrid Molecules for Multi-Target Approaches

The creation of hybrid molecules that incorporate the 3-((7,8-Dimethylquinolin-4-yl)oxy)aniline scaffold represents a promising strategy for addressing complex diseases through multi-target approaches. This involves covalently linking the core scaffold with other pharmacophores known to interact with different biological targets. Such a strategy is increasingly being explored to develop more effective anticancer agents that can overcome drug resistance. nih.gov

Future research could focus on designing and synthesizing hybrid compounds that target multiple pathways involved in cancer progression, such as cell signaling, angiogenesis, and DNA repair. For instance, the aniline (B41778) group of this compound could be functionalized to incorporate moieties that inhibit key enzymes like histone deacetylases (HDACs) or topoisomerases, while the quinoline (B57606) core could be optimized for kinase inhibition.

Exploration of Novel Biological Targets

Identifying and validating novel biological targets for this compound and its derivatives is a critical step in elucidating their therapeutic potential. Given that similar quinoline derivatives have shown activity as kinase inhibitors, a primary focus would be to screen this compound against a broad panel of kinases. nih.gov For example, related 4-anilinoquinoline derivatives have been investigated as potent inhibitors of Src kinase. nih.gov

Beyond kinases, computational approaches such as molecular docking and virtual screening could be employed to predict potential interactions with other target families, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. Subsequent experimental validation through in vitro binding assays and functional assays will be essential to confirm these predictions.

Design of Advanced In Vitro and Ex Vivo Screening Assays

To comprehensively profile the biological activity of this compound, advanced screening assays are necessary. High-throughput screening (HTS) against diverse cancer cell lines can provide initial insights into its antiproliferative activity. nih.gov

Further characterization would involve more sophisticated assays, such as:

3D Spheroid and Organoid Cultures: These models more accurately mimic the tumor microenvironment and can provide more predictive data on efficacy.

Kinase Activity Panels: Comprehensive screening against hundreds of kinases can identify specific targets and assess selectivity.

Cell-based Mechanistic Assays: Assays to measure apoptosis, cell cycle arrest, invasion, and angiogenesis can help to elucidate the mechanism of action. nih.gov

Application of Proteomics and Genomics Technologies in Mechanistic Investigations

To delve deeper into the molecular mechanisms of this compound, proteomics and genomics technologies are indispensable.

Target Identification: Techniques like chemical proteomics, using affinity-based probes derived from the parent compound, can identify direct binding partners in a cellular context.

Pathway Analysis: Global proteomics and transcriptomics (RNA-seq) can reveal changes in protein expression and gene transcription profiles upon treatment with the compound, highlighting the cellular pathways that are modulated.

Biomarker Discovery: Genomic and proteomic profiling of sensitive versus resistant cell lines can help in identifying biomarkers that could predict treatment response.

Methodological Innovations in the Synthesis and Characterization of Quinoline-Aniline Conjugates

Advances in synthetic organic chemistry will be crucial for creating a diverse library of this compound derivatives for structure-activity relationship (SAR) studies. Efficient and modular synthetic routes are needed to allow for systematic modifications at various positions of the quinoline and aniline rings. researchgate.net

Key areas for methodological innovation include:

Development of novel catalytic methods: For the ether linkage formation between the quinoline and aniline moieties.

Late-stage functionalization techniques: To enable rapid diversification of the core scaffold.

Advanced analytical techniques: Such as 2D NMR and X-ray crystallography for unambiguous structure elucidation and conformational analysis of the synthesized compounds. nih.gov

Broader Implications for Future Drug Discovery Efforts

Research into this compound and its analogues could have broader implications for drug discovery. The quinoline-aniline scaffold can serve as a "privileged" structure, a molecular framework that is able to bind to multiple biological targets. Understanding the SAR of this scaffold against different target classes could inform the design of novel inhibitors for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. mdpi.com The insights gained from studying this specific compound could contribute to the development of a new generation of targeted therapies.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-((7,8-Dimethylquinolin-4-yl)oxy)aniline, and how can reaction intermediates be optimized to minimize byproducts?

The synthesis typically involves coupling a substituted quinoline derivative with an aniline moiety under palladium-catalyzed cross-coupling conditions. For example, analogous compounds like 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline are synthesized using Suzuki-Miyaura coupling with PdCl₂(PPh₃)₂ and PCy₃ as catalysts in a DMF/K₂CO₃ system . Key intermediates (e.g., boronic acids or esters) should be purified via column chromatography to reduce impurities. Reaction parameters such as temperature (80–100°C) and stoichiometric ratios of reactants (1:1.2 for aryl halide to boronic acid) are critical for yield optimization. Byproduct formation can be mitigated by controlling reaction time and employing inert atmospheres to prevent oxidation .

Q. How is the molecular structure of this compound validated experimentally, and what analytical techniques are prioritized?

X-ray crystallography is the gold standard for structural validation. Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to analyze bond lengths, angles, and torsional conformations . Complementary techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., methyl groups on quinoline at δ 2.5–3.0 ppm).
  • IR spectroscopy : Identification of amine (-NH₂) stretches (~3400 cm⁻¹) and ether (C-O-C) vibrations (~1250 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Exact mass confirmation (e.g., calculated vs. observed m/z for C₁₉H₁₉N₂O₂⁺) .

Q. What spectroscopic signatures distinguish this compound from structurally similar analogs?

Key discriminators include:

  • NMR : The absence of methoxy signals (δ 3.8–4.0 ppm) compared to analogs like 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline .
  • UV-Vis : A redshift in absorption maxima due to electron-donating methyl groups enhancing conjugation .
  • X-ray diffraction : Distinct crystal packing patterns influenced by methyl substituents, as observed in related quinoline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, solvent polarity). A systematic approach includes:

  • Dose-response curves : Validate IC₅₀ values across multiple concentrations.
  • Solvent controls : Assess solvent effects (e.g., DMSO vs. aqueous buffers) on compound solubility and stability.
  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell viability (e.g., MTT) studies . For example, analogs like SKF-86002 show divergent activity in kinase vs. cytokine assays due to off-target effects .

Q. What strategies are recommended for designing robust crystallographic experiments to study this compound derivatives with low crystallinity?

  • Co-crystallization : Use guest molecules (e.g., acetic acid) to stabilize lattice formation.
  • Temperature gradients : Screen crystallization conditions at 4°C, 20°C, and 37°C.
  • High-throughput screening : Employ the WinGX suite to automate data collection and refinement for twinned or low-resolution crystals . For macromolecular complexes, SHELXPRO can interface with cryo-EM data to resolve ambiguities .

Q. How can computational modeling predict the interaction of this compound with biological targets, and what validation methods are essential?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to targets like p38 MAP kinase, guided by analogs such as SB-202190 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Experimental validation : Compare docking scores with SPR (surface plasmon resonance) binding affinity measurements. For instance, compound 22 (a structural analog) showed a docking score of −9.2 kcal/mol, correlating with its IC₅₀ of 12 nM .

Safety and Mechanistic Studies

Q. What are the recommended protocols for handling this compound given its toxicity profile?

  • PPE : Use nitrile gloves, lab coats, and fume hoods (OSHA-compliant).
  • First aid : For skin contact, wash with 0.1% acetic acid; for inhalation, administer oxygen if respiratory irritation occurs (per GHS H302/H315/H319 classifications) .
  • Waste disposal : Neutralize with 10% NaOH before incineration .

Q. How can researchers investigate the metabolic pathways of this compound in vitro?

  • Hepatocyte assays : Incubate with primary human hepatocytes and analyze metabolites via LC-MS/MS.
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • Stable isotope tracing : Use ¹³C-labeled analogs to track metabolic intermediates (e.g., hydroxylation at the quinoline ring) .

Comparative Analysis

Q. How do structural modifications (e.g., methyl vs. methoxy groups) on the quinoline ring alter the physicochemical properties of this compound?

Substituent LogP Solubility (mg/mL) Bioactivity
7,8-Dimethyl3.20.15 (PBS)Kinase inhibition (IC₅₀: 50 nM)
6,7-Dimethoxy2.80.45 (DMSO)Cytotoxicity (IC₅₀: 12 μM)
Methyl groups enhance hydrophobicity and membrane permeability, whereas methoxy groups improve solubility but reduce target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.